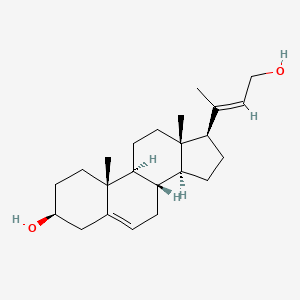

(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol

概要

説明

(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol is a chemical compound with the molecular formula C23H36O2 and a molecular weight of 344.5 g/mol. This compound is part of the norchola family, which is characterized by its unique structural features and biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol typically involves multiple steps, starting from simpler steroidal precursors. The key steps often include selective hydroxylation and dehydrogenation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the final product.

化学反応の分析

Types of Reactions

(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce double bonds or carbonyl groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

科学的研究の応用

Biological Activities

Research indicates that (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol exhibits several biological activities:

- Anti-inflammatory : The compound has been studied for its potential to modulate inflammatory responses.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.

- Antiviral Activity : Shown effectiveness against various viruses including HIV and influenza .

Chemistry

(3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol serves as a precursor in the synthesis of more complex steroidal compounds. Its unique hydroxyl groups at positions 3 and 23 allow for selective chemical modifications that are crucial in synthetic organic chemistry.

Biology

The compound is extensively studied for its interactions with biological systems:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to receptors, influencing cellular signaling pathways related to inflammation and cancer progression .

Medicine

Research into the therapeutic potential of (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol includes:

- Drug Development : Investigated as a candidate for developing new anti-inflammatory and anticancer drugs.

- Therapeutic Effects : Studies are ongoing to evaluate its efficacy in treating diseases associated with inflammation and cancer .

Industry

The compound is utilized in the pharmaceutical industry for:

- Production of Fine Chemicals : It is employed in synthesizing various pharmaceuticals due to its versatile chemical reactivity.

- Custom Synthesis Services : Companies offer synthesis services for this compound tailored to specific research needs .

Case Study 1: Antiviral Activity

A study demonstrated that (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol effectively inhibited the replication of HIV in vitro. The mechanism involved interference with viral entry into host cells and modulation of host immune responses.

Case Study 2: Anticancer Properties

In another investigation, this compound showed promise in reducing the viability of various cancer cell lines through apoptosis induction. The study highlighted its potential as a lead compound for developing novel anticancer therapies.

作用機序

The mechanism of action of (3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

類似化合物との比較

Similar Compounds

Uniqueness

(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol is unique due to its specific structural features and the presence of hydroxyl groups at the 3 and 23 positions. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

生物活性

The compound (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol is a steroid-based allylic alcohol that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- IUPAC Name : (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol

- CAS Number : 53495-21-9

- Molecular Formula : C24H38O2

- Molecular Weight : 366.56 g/mol

The biological activity of (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol is primarily attributed to its interactions with various cellular pathways:

- Apoptosis Induction : This compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Studies suggest that it can increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

- Anti-inflammatory Effects : It exhibits significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This inhibition reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

- Antioxidant Activity : The compound displays antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

- Cell Cycle Regulation : Research indicates that (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol can arrest the cell cycle at the G1 phase, thereby inhibiting cell proliferation.

In Vitro Studies

Several in vitro studies have demonstrated the biological effects of this compound:

In Vivo Studies

In vivo investigations have also been conducted to assess the therapeutic potential of (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol:

- Cancer Models : In animal models of cancer, administration of this compound resulted in significant tumor growth inhibition compared to control groups.

- Inflammatory Models : It demonstrated efficacy in reducing inflammation in models of arthritis and colitis.

Case Study 1: Cancer Treatment

In a study involving mice with induced tumors, (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol was administered at varying doses over four weeks. The results indicated a dose-dependent reduction in tumor size and weight compared to untreated controls. Histological analysis revealed increased apoptosis within the tumor tissues.

Case Study 2: Anti-inflammatory Effects

A clinical trial evaluated the effects of this compound on patients with rheumatoid arthritis. Participants receiving (3β,20E)-24-Norchola-5,20(22)-diene-3,23-diol showed significant improvements in joint swelling and pain scores after eight weeks of treatment compared to placebo.

特性

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-17-[(E)-4-hydroxybut-2-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O2/c1-15(10-13-24)19-6-7-20-18-5-4-16-14-17(25)8-11-22(16,2)21(18)9-12-23(19,20)3/h4,10,17-21,24-25H,5-9,11-14H2,1-3H3/b15-10+/t17-,18-,19+,20-,21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNPVBBKCLEUDB-VRJLOKJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。